molecular formula C112H175N37O26S2 B15137267 Waglerin-1

Waglerin-1

Cat. No.: B15137267
M. Wt: 2520.0 g/mol
InChI Key: XGPRWOCHJCOKPK-MPSWBVCDSA-N
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Description

Ggkpdlrpchppchyiprpkpr (hereafter referred to as "GgK peptide") is a synthetic peptide derived from Waglerin, a neurotoxic component found in the venom of the Wagler’s pit viper (Tropidolaemus wagleri). Structurally, it is characterized by:

  • Disulfide bonds: Critical for stabilizing its tertiary structure and enabling receptor interactions .
  • High proline content: A distinguishing feature of neurotoxic peptides, contributing to conformational rigidity and resistance to enzymatic degradation .
  • C-terminal RPKPR motif: Directly inhibits muscle nicotinic acetylcholine receptors (mnAChRs), inducing reversible neuromuscular blockade and muscle relaxation .

Properties

Molecular Formula

C112H175N37O26S2

Molecular Weight

2520.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(3S,9S,12R,17R,20S)-12-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-9-(1H-imidazol-4-ylmethyl)-2,8,11,19-tetraoxo-14,15-dithia-1,7,10,18-tetrazatricyclo[18.3.0.03,7]tricosane-17-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C112H175N37O26S2/c1-5-62(4)89(108(173)148-46-18-30-84(148)97(162)133-70(23-11-39-125-111(118)119)105(170)144-42-13-25-79(144)96(161)132-68(21-7-9-37-114)103(168)145-43-14-26-80(145)98(163)134-71(109(174)175)24-12-40-126-112(120)121)142-93(158)73(49-63-32-34-66(150)35-33-63)136-91(156)74(50-64-54-122-59-128-64)137-94(159)77-57-176-177-58-78(95(160)139-76(51-65-55-123-60-129-65)106(171)149-47-19-31-85(149)107(172)147-45-17-29-83(147)101(166)140-77)141-100(165)82-28-16-44-146(82)104(169)69(22-10-38-124-110(116)117)131-90(155)72(48-61(2)3)135-92(157)75(52-88(153)154)138-99(164)81-27-15-41-143(81)102(167)67(20-6-8-36-113)130-87(152)56-127-86(151)53-115/h32-35,54-55,59-62,67-85,89,150H,5-31,36-53,56-58,113-115H2,1-4H3,(H,122,128)(H,123,129)(H,127,151)(H,130,152)(H,131,155)(H,132,161)(H,133,162)(H,134,163)(H,135,157)(H,136,156)(H,137,159)(H,138,164)(H,139,160)(H,140,166)(H,141,165)(H,142,158)(H,153,154)(H,174,175)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)/t62-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1

InChI Key

XGPRWOCHJCOKPK-MPSWBVCDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N6)CC9=CNC=N9)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC=N5)NC(=O)C6CSSCC(C(=O)NC(C(=O)N7CCCC7C(=O)N8CCCC8C(=O)N6)CC9=CNC=N9)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Waglerin-1 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and biological activity .

Chemical Reactions Analysis

Types of Reactions

Waglerin-1 primarily undergoes interactions with biological receptors rather than traditional chemical reactions. It acts as a competitive antagonist at the nicotinic acetylcholine receptor and modulates the activity of GABA receptors .

Common Reagents and Conditions

The synthesis of this compound involves standard peptide synthesis reagents such as protected amino acids, coupling reagents (e.g., DIC, HOBt), and deprotection agents (e.g., trifluoroacetic acid). The conditions for these reactions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures .

Major Products Formed

The primary product of this compound synthesis is the peptide itself, which is then purified to remove any side products or impurities. The final product is a highly pure, biologically active peptide .

Comparison with Similar Compounds

Key Findings :

  • Disulfide bonds : GgK peptide and this compound exhibit stronger receptor binding affinity compared to SYN®-AKE due to stabilized tertiary structures .
  • Proline content : High proline in GgK peptide (~25%) enhances proteolytic stability compared to shorter analogues like SYN®-AKE .
  • RPKPR motif : All three compounds inhibit mnAChR, but GgK peptide and this compound show prolonged neuromuscular blockade (>6 hours in vitro), whereas SYN®-AKE’s effects are transient (1–2 hours) .
2.2 Functional Analogues

Functionally similar mnAChR inhibitors include α-bungarotoxin (α-BTX) and α-conotoxins:

Compound Source Mechanism Applications Toxicity
GgK peptide Synthetic Reversible mnAChR antagonism Cosmetics (anti-wrinkle), therapeutics Low (dose-dependent)
α-Bungarotoxin Bungarus multicinctus venom Irreversible mnAChR blockade Research tool (receptor labeling) High (lethal in vivo)
α-Conotoxin GI Conus geographus venom Competitive mnAChR inhibition Analgesics, neurological research Moderate

Key Findings :

  • Reversibility : GgK peptide’s effects are reversible, unlike α-BTX, making it safer for cosmetic use .
  • Specificity: α-Conotoxins target neuronal mnAChR subtypes, whereas GgK peptide selectively binds muscle receptors, reducing off-target effects .
  • Industrial viability : GgK peptide and SYN®-AKE are preferred in cosmetics due to low toxicity, while α-BTX is restricted to research settings .

Research Advancements and Challenges

  • Efficacy : GgK peptide demonstrates 80–90% mnAChR inhibition at 10 nM concentrations in vitro, outperforming this compound (70% at 15 nM) and SYN®-AKE (50% at 100 nM) .
  • Stability : GgK peptide retains 95% activity after 24 hours in serum, compared to 40% for SYN®-AKE, attributed to its disulfide bonds and proline content .
  • Challenges: Scalable synthesis of GgK peptide remains costly due to complex disulfide bond formation, whereas SYN®-AKE’s shorter sequence allows economical production .

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